H-DL-Abu-OH-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

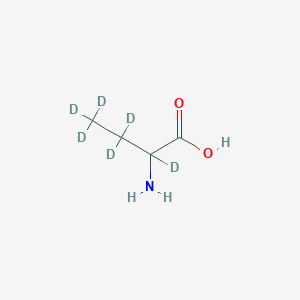

2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-DL-Abu-OH-d6: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications and Methodologies Involving H-DL-Abu-OH-d6

This technical guide provides a comprehensive overview of this compound, a deuterated form of DL-2-aminobutyric acid, for researchers, scientists, and drug development professionals. The document details its primary application as an internal standard in analytical chemistry, presents relevant metabolic pathways, and offers a generalized experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS).

Core Concepts and Applications

This compound, also known as DL-2-Aminobutyric-d6 acid, is a stable isotope-labeled version of the non-proteinogenic amino acid, DL-2-aminobutyric acid. The six deuterium (B1214612) atoms replace hydrogen atoms, resulting in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1][2]

The primary application of this compound is to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantification of DL-2-aminobutyric acid and related compounds in complex biological matrices.[1][2] The non-deuterated form, DL-2-aminobutyric acid, is of interest in neuroscience research as it is a derivative of alanine (B10760859) and is studied for its potential role as a neurotransmitter and its involvement in the central nervous system.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 350820-17-6 | [5] |

| Molecular Formula | C4H3D6NO2 | [5] |

| Molecular Weight | 109.16 g/mol | [5] |

| IUPAC Name | 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | [6] |

| Synonyms | DL-2-Aminobutyric-d6 acid, 4-Aminobutyric-D6 Acid, DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | [5] |

| Purity | ≥95% | [6] |

Metabolic Pathway of Aminobutyric Acid

While this compound is primarily used as an analytical standard, its non-deuterated analog, aminobutyric acid, is involved in cellular metabolism. The most well-characterized pathway involving a related isomer, gamma-aminobutyric acid (GABA), is the GABA shunt. This metabolic pathway is a closed loop that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is crucial for the synthesis and degradation of the inhibitory neurotransmitter GABA.

Experimental Protocol: Quantification of DL-2-Aminobutyric Acid using LC-MS/MS with this compound as an Internal Standard

This section outlines a general procedure for the quantification of DL-2-aminobutyric acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents

-

DL-2-aminobutyric acid standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Sample Preparation

-

Standard and Internal Standard Stock Solutions: Prepare stock solutions of DL-2-aminobutyric acid and this compound in a suitable solvent (e.g., 0.1% FA in water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DL-2-aminobutyric acid stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 ng/mL).

-

Sample and Calibrator Preparation:

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

-

Add 150 µL of cold ACN (protein precipitation).

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

DL-2-aminobutyric acid: Q1 m/z 104.1 -> Q3 m/z 58.1

-

This compound: Q1 m/z 110.1 -> Q3 m/z 62.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table represents hypothetical quantitative data from an LC-MS/MS experiment for the quantification of DL-2-aminobutyric acid using this compound as an internal standard.

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 0 | 150,234 | 0.000 | 0.00 |

| Cal 1 (0.1 ng/mL) | 1,512 | 149,876 | 0.010 | 0.10 |

| Cal 2 (1 ng/mL) | 14,988 | 151,123 | 0.099 | 1.00 |

| Cal 3 (10 ng/mL) | 152,456 | 150,567 | 1.013 | 10.00 |

| Cal 4 (100 ng/mL) | 1,501,234 | 149,987 | 10.009 | 100.00 |

| QC Low (0.5 ng/mL) | 7,567 | 150,876 | 0.050 | 0.50 |

| QC High (50 ng/mL) | 755,432 | 151,009 | 5.003 | 49.87 |

| Sample 1 | 45,678 | 150,345 | 0.304 | 3.03 |

| Sample 2 | 98,765 | 151,234 | 0.653 | 6.51 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a quantitative bioanalytical experiment using an internal standard.

References

- 1. iroatech.com [iroatech.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]

- 6. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-DL-Abu-OH-d6: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of H-DL-Abu-OH-d6, a deuterated form of DL-2-aminobutyric acid, tailored for researchers, scientists, and drug development professionals. This document details its chemical structure, and physical and chemical properties, and explores its primary application as an internal standard in advanced analytical techniques.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid, DL-2-aminobutyric acid. In this molecule, six hydrogen atoms have been replaced with deuterium, which significantly enhances its molecular stability without altering its chemical behavior. This property makes it an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The chemical structure of this compound is as follows:

** IUPAC Name:** 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[1]

Chemical Formula: C₄H₃D₆NO₂[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 350820-17-6[1] |

| Molecular Formula | C₄H₃D₆NO₂[1] |

| IUPAC Name | 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[1] |

| Synonyms | DL-2-Aminobutyric-d6 acid, DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid |

| InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D[1] |

| InChIKey | QWCKQJZIFLGMSD-LIDOUZCJSA-N[1] |

| SMILES | CCC(C(=O)O)N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of DL-2-Aminobutyric Acid (unless otherwise specified)

| Property | Value |

| Molecular Weight (this compound) | 109.16 g/mol |

| Molecular Weight (H-DL-Abu-OH) | 103.12 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Melting Point | ~291 °C (decomposes)[4] |

| Water Solubility | 50 mg/mL[3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[2] |

| logP (Octanol-Water Partition Coefficient) | -0.1917[2] |

| Hydrogen Bond Donors | 2[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 2[2] |

Biological Role and Metabolism

DL-2-aminobutyric acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis.[5] It is, however, found in various biological systems and is a key intermediate in the biosynthesis of several important pharmaceuticals.[5] It is crucial to distinguish 2-aminobutyric acid from its isomer, γ-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system.[6] DL-2-aminobutyric acid does not share this neurotransmitter function.

The biosynthesis of L-2-aminobutyric acid in microorganisms has been achieved through metabolic engineering, starting from the common amino acid L-threonine. This pathway involves the deamination of L-threonine to 2-ketobutyric acid, followed by a transamination reaction to yield L-2-aminobutyric acid.

Below is a diagram illustrating the biosynthetic pathway of L-2-aminobutyric acid.

Caption: Biosynthesis of L-2-Aminobutyric Acid from L-Threonine.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of 2-aminobutyric acid in complex biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Synthesis of DL-2-Aminobutyric Acid

Quantification of 2-Aminobutyric Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the quantification of 2-aminobutyric acid in human plasma, adapted from established methods for amino acid analysis. This compound would be the ideal internal standard for this application.

Objective: To accurately measure the concentration of 2-aminobutyric acid in human plasma samples.

Materials:

-

Human plasma samples

-

This compound (Internal Standard, IS)

-

2-aminobutyric acid (Analyte standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 2-aminobutyric acid in ultrapure water.

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

From the stock solutions, prepare a series of working standard solutions of 2-aminobutyric acid at various concentrations.

-

Prepare a working solution of the internal standard (e.g., at 1 µg/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or calibration standard or quality control sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to separate the analyte from other matrix components. For example, start at 95% B, hold for 1 minute, then decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-aminobutyric acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized, expected to be +6 Da compared to the analyte)

-

-

Optimize other MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

-

Determine the concentration of 2-aminobutyric acid in the unknown plasma samples by interpolating their analyte/IS peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for the quantification of 2-aminobutyric acid.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, metabolomics, and pharmaceutical development. Its primary utility as a stable isotope-labeled internal standard enables the precise and accurate quantification of DL-2-aminobutyric acid in complex biological samples. While detailed physicochemical data for the deuterated compound are limited, the properties of its non-deuterated analog provide a useful reference. The provided experimental protocol outlines a robust method for its application in LC-MS/MS-based bioanalysis. As research into the metabolic roles of non-proteinogenic amino acids continues, the demand for high-purity stable isotope-labeled standards like this compound is expected to grow.

References

- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: H-DL-Abu-OH-d6 for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled internal standard for DL-2-Aminobutyric acid. Its primary application is in quantitative analysis by mass spectrometry (MS), particularly in the fields of metabolomics and pharmacokinetics.

Core Compound Data

This compound is a synthetic isotopologue of DL-2-Aminobutyric acid where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays, allowing for precise quantification by correcting for variability in sample preparation and instrument response.[1]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid |

| CAS Number | 350820-17-6 |

| Molecular Formula | C₄H₃D₆NO₂ |

| Molecular Weight | 109.16 g/mol |

Experimental Protocols

The use of deuterated internal standards like this compound is a cornerstone of accurate quantitative analysis in complex biological matrices. The following is a generalized experimental protocol for the quantification of 2-aminobutyric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution.

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 400 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a known concentration of this compound.[2]

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[2]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, taking care not to disturb the protein pellet.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

-

Chromatography: Employ a suitable liquid chromatography method to separate the analyte of interest from other matrix components. Reversed-phase chromatography is a common approach, though derivatization may be necessary for improved retention and separation of polar amino acids.[2][4]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled analyte (DL-2-aminobutyric acid) and the deuterated internal standard (this compound) should be monitored.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Metabolic Pathway of 2-Aminobutyric Acid

DL-2-Aminobutyric acid is a non-proteinogenic amino acid. In biological systems, it can be synthesized from L-threonine through a two-step enzymatic process.[5] The catabolism of 2-aminobutyric acid can feed into the citric acid cycle. Understanding this pathway is crucial for researchers studying metabolic disorders where the levels of this amino acid may be altered.

References

An In-depth Technical Guide to H-DL-Abu-OH and its Deuterated Analog, H-DL-Abu-OH-d6

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of H-DL-Abu-OH and its stable isotope-labeled counterpart, H-DL-Abu-OH-d6. The inclusion of deuterium (B1214612) in the molecular structure of this compound offers significant advantages in analytical and research applications, particularly in mass spectrometry-based methodologies. This document will delve into the core differences between these two compounds, present their physicochemical properties, and provide detailed experimental protocols for their application in key research areas.

Core Differences and Physicochemical Properties

H-DL-Abu-OH, also known as DL-2-aminobutyric acid, is a non-proteinogenic amino acid.[1] Its deuterated form, this compound, has six hydrogen atoms replaced by deuterium.[2] This isotopic substitution is the primary difference between the two molecules and results in a higher molecular weight for the deuterated compound. The IUPAC name for this compound is 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid, which confirms the positions of the deuterium atoms on the carbon backbone.[2]

Table 1: Comparison of Physicochemical Properties

| Property | H-DL-Abu-OH | This compound |

| Synonyms | DL-2-Aminobutyric acid, α-Aminobutyric acid | DL-2-Aminobutyric acid-d6 |

| CAS Number | 2835-81-6[1] | 350820-17-6[2] |

| Molecular Formula | C₄H₉NO₂[1] | C₄H₃D₆NO₂[2] |

| Molecular Weight | 103.12 g/mol [1] | 109.16 g/mol |

| Melting Point | 291 °C (decomposes) | Not explicitly available, expected to be similar to H-DL-Abu-OH |

| Solubility | Soluble in water (210 g/L)[3] | Not explicitly available, expected to be similar to H-DL-Abu-OH |

| pKa | Not explicitly available | Not explicitly available |

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis. Its chemical similarity to H-DL-Abu-OH ensures it behaves almost identically during sample preparation and chromatographic separation, while its mass difference allows for its distinct detection.

Protocol for Quantification of DL-2-Aminobutyric Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of DL-2-aminobutyric acid in a biological matrix, such as plasma, using this compound as an internal standard.

1. Materials and Reagents:

-

H-DL-Abu-OH (analyte)

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-DL-Abu-OH in water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with water to a final concentration of 10 µg/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the ISWS.

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

H-DL-Abu-OH: Q1 m/z 104.1 -> Q3 m/z 58.1

-

This compound: Q1 m/z 110.1 -> Q3 m/z 62.1 (Note: These are predicted transitions and should be optimized experimentally)

-

5. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of H-DL-Abu-OH using a deuterated internal standard.

Role of Amino Acids in the Krebs Cycle

Amino acids can be catabolized and their carbon skeletons can enter the Krebs (TCA) cycle at various points to be used for energy production. For example, the carbon skeleton of alanine (B10760859) can be converted to pyruvate, which then forms acetyl-CoA, the entry point of the cycle. Other amino acids can be converted to intermediates such as α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate.[5][6]

Caption: Entry points of amino acid carbon skeletons into the Krebs cycle for energy metabolism.

Conclusion

The primary distinction between H-DL-Abu-OH and this compound lies in the isotopic labeling of the latter, which imparts a greater molecular weight and enhanced stability at sites of deuteration. This makes this compound an invaluable tool for quantitative bioanalysis, serving as an ideal internal standard to ensure the accuracy and precision of LC-MS/MS methods. The protocols and principles outlined in this guide provide a framework for the effective utilization of these compounds in research and drug development, from pharmacokinetic studies to metabolic pathway analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

An In-depth Technical Guide to Deuterium Labeled DL-alpha-Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled DL-alpha-Aminobutyric acid, a critical tool in modern research and drug development. This document details its synthesis, physicochemical properties, and key applications, with a focus on its use in quantitative analysis and metabolic research. Experimental protocols and workflow visualizations are provided to facilitate practical implementation in a laboratory setting.

Core Concepts and Properties

Deuterium-labeled DL-alpha-aminobutyric acid is a stable isotope-labeled version of the non-proteinogenic amino acid DL-alpha-aminobutyric acid. In this compound, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic makes it an invaluable tool for a variety of research applications.

Physicochemical and Quantitative Data

The incorporation of deuterium into DL-alpha-aminobutyric acid results in a predictable increase in its molecular weight. The most common variant for use as an internal standard is the alpha-deuterated form (DL-alpha-aminobutyric acid-d1). The key quantitative properties of both the labeled and unlabeled compounds are summarized below.

| Property | Unlabeled DL-alpha-Aminobutyric Acid | Deuterium Labeled DL-alpha-Aminobutyric acid-d1 |

| Molecular Formula | C₄H₉NO₂ | C₄H₈DNO₂ |

| Average Molecular Weight | 103.12 g/mol [1][2] | Approx. 104.13 g/mol |

| Monoisotopic Mass | 103.063328530 Da[3][4][5] | Approx. 104.069603291 Da |

| Typical Isotopic Purity | Not Applicable | > 99.5%[6][7] |

| Chemical Purity | ≥ 99% | ≥ 99% |

| Appearance | White solid[8] | White solid |

| Melting Point | 291 °C (decomposes) | Not specified, expected to be similar to unlabeled |

| Solubility | Soluble in water[1] | Soluble in water |

Synthesis of Deuterium Labeled DL-alpha-Aminobutyric Acid

The synthesis of alpha-deuterated DL-alpha-aminobutyric acid can be achieved through various methods. A common and efficient approach involves the formation of a Schiff base intermediate, which facilitates the exchange of the alpha-proton with deuterium from a deuterated solvent.

Experimental Protocol: Synthesis via Schiff Base Intermediate

This protocol describes the synthesis of racemic α-deuterated DL-alpha-aminobutyric acid.

Materials:

-

DL-alpha-Aminobutyric acid

-

Acetic acid-d₄

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve DL-alpha-aminobutyric acid and an equimolar amount of benzaldehyde in acetic acid-d₄.

-

Deuterium Exchange: Heat the mixture to reflux and stir for several hours. The Schiff base intermediate allows for the racemization and exchange of the alpha-hydrogen with deuterium from the acetic acid-d₄.[6]

-

Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the Schiff base by adding aqueous HCl.

-

Extraction of Benzaldehyde: Transfer the mixture to a separatory funnel and extract with diethyl ether to remove the benzaldehyde.

-

Neutralization and Product Isolation: Neutralize the aqueous layer with a saturated NaHCO₃ solution.

-

Purification: The crude product can be purified by recrystallization from a water/methanol mixture.

-

Drying: Dry the purified product under vacuum over anhydrous MgSO₄.

-

Analysis: Confirm the isotopic purity and identity of the product using mass spectrometry and NMR spectroscopy. An isotopic purity of over 99.5% can be achieved with this method.[6]

Applications in Research and Development

Deuterium-labeled DL-alpha-aminobutyric acid is a versatile tool with significant applications in metabolic research and as an internal standard for quantitative analysis.

Use as an Internal Standard in Quantitative Mass Spectrometry

Due to its chemical identity with the endogenous analyte, deuterium-labeled DL-alpha-aminobutyric acid is an ideal internal standard for isotope dilution mass spectrometry (IDMS). It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Deuterium-labeled DL-alpha-aminobutyric acid-d1 (internal standard)

-

Unlabeled DL-alpha-aminobutyric acid (for calibration curve)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Aliquot the biological sample into microcentrifuge tubes.

-

Internal Standard Spiking: Add a known concentration of deuterium-labeled DL-alpha-aminobutyric acid-d1 to each sample, calibrator, and quality control.

-

Protein Precipitation: Add cold protein precipitation solvent to each tube, vortex thoroughly, and incubate at -20°C to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new set of tubes or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system. Monitor the specific mass transitions for both the unlabeled analyte and the deuterated internal standard.

-

Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Quantify the analyte concentration in the samples by comparing these ratios to a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Tracing Studies

Deuterium-labeled amino acids can be used as tracers to study metabolic pathways in vivo and in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into metabolic flux and pathway dynamics.

Materials:

-

Cultured cells

-

Cell culture medium deficient in alpha-aminobutyric acid

-

Deuterium-labeled DL-alpha-aminobutyric acid

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Metabolite extraction solvent (e.g., 80% methanol)

-

LC-MS system

Procedure:

-

Cell Culture: Grow cells to the desired confluency in standard culture medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of deuterium-labeled DL-alpha-aminobutyric acid.

-

Time-Course Sampling: At various time points, harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.

-

Metabolite Extraction: Quench metabolism and extract metabolites using a cold extraction solvent.

-

Sample Preparation: Centrifuge the cell debris and collect the supernatant containing the metabolites.

-

LC-MS Analysis: Analyze the extracts using an LC-MS system capable of resolving and detecting the labeled and unlabeled metabolites.

-

Data Analysis: Identify and quantify the isotopologues of downstream metabolites to determine the extent of incorporation of the deuterium label over time. This provides a measure of the metabolic flux through the pathway.

References

- 1. DL-2-Aminobutyric acid, 99% | Fisher Scientific [fishersci.ca]

- 2. goldbio.com [goldbio.com]

- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

H-DL-Abu-OH-d6 supplier and certificate of analysis

For Immediate Release

This technical guide provides an in-depth overview of H-DL-Abu-OH-d6, a deuterated stable isotope-labeled amino acid, for researchers, scientists, and professionals in drug development. This document outlines its primary supplier, certificate of analysis, and detailed experimental protocols for its application as an internal standard in quantitative mass spectrometry.

Supplier and Certificate of Analysis

This compound is available from various chemical suppliers. A prominent supplier is MedChemExpress, which provides comprehensive documentation, including a Certificate of Analysis (COA) and a Safety Data Sheet (SDS).

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₃D₆NO₂ |

| Molecular Weight | 109.16 g/mol |

| Appearance | Solid |

| Color | White to off-white |

| Purity | 99.94% |

| CAS Number | 350820-17-6 |

Data sourced from MedChemExpress product information.

Table 2: Storage and Handling

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedChemExpress product information.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound serves as an ideal internal standard for the accurate quantification of the non-deuterated analogue, 2-aminobutyric acid (Abu), in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope dilution method is a gold standard in quantitative bioanalysis, correcting for variations in sample preparation and instrument response.[3][4][5][6]

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound to be spiked into samples.

Materials:

-

This compound powder

-

LC-MS grade water

-

LC-MS grade methanol (B129727) or other suitable solvent

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of this compound (e.g., 1 mg).

-

Dissolve the powder in a known volume of LC-MS grade water (e.g., 1 mL) in a volumetric flask to achieve the desired concentration.

-

Sonicate briefly to ensure complete dissolution.

-

-

Working Internal Standard Solution (e.g., 10 µg/mL):

-

Perform a serial dilution of the stock solution with the appropriate solvent (e.g., a mixture of water and methanol) to reach the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

-

Sample Preparation for Amino Acid Analysis from Biological Matrices

Objective: To extract amino acids from a biological sample (e.g., plasma, cell culture) and spike with the internal standard.[7][8][9]

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound working internal standard solution

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

Centrifuge

-

Pipettes and microcentrifuge tubes

Procedure:

-

Sample Collection: Thaw frozen biological samples on ice.

-

Spiking with Internal Standard:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound working internal standard solution. The amount added should be consistent across all samples and calibration standards.

-

-

Protein Precipitation:

-

Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma).

-

Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the extracted amino acids and the internal standard.

-

-

Drying and Reconstitution (Optional):

-

The supernatant can be dried down under a stream of nitrogen or using a centrifugal evaporator.

-

The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase composition). This step can help to concentrate the sample.

-

LC-MS/MS Analysis

Objective: To separate and detect the analyte (H-DL-Abu-OH) and the internal standard (this compound) using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Conditions (for polar analytes like amino acids):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 1-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both the analyte and the internal standard.

-

Analyte (H-DL-Abu-OH): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment.

-

Internal Standard (this compound): The precursor ion will be the deuterated protonated molecule [M+H]⁺. The product ion will be the same characteristic fragment as the analyte.

-

Data Analysis and Quantification

Objective: To calculate the concentration of the analyte in the original sample.

Procedure:

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard from the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

-

Calibration Curve: Generate a calibration curve by plotting the response ratio versus the known concentration of the calibration standards.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying principle of the stable isotope dilution method.

References

- 1. benchchem.com [benchchem.com]

- 2. iroatech.com [iroatech.com]

- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Applications of Deuterated Aminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated aminobutyric acid, with a primary focus on its isomers: γ-aminobutyric acid (GABA), α-aminobutyric acid (AABA), and β-aminobutyric acid (BABA). This document details the available deuterated forms, their isotopic and chemical purities, and lists major commercial suppliers. Furthermore, it provides detailed experimental protocols for the analysis of aminobutyric acid using deuterated internal standards and outlines a general synthetic approach. The guide also visualizes the key metabolic pathway for GABA and discusses the principal applications of these deuterated compounds in research and drug development.

Commercial Availability of Deuterated Aminobutyric Acid

Deuterated aminobutyric acid is commercially available from several suppliers, primarily in the form of deuterated γ-aminobutyric acid (GABA). The most common variants are GABA-d2 and GABA-d6. Deuterated versions of α- and β-aminobutyric acid are less common but can be sourced from specialized chemical suppliers. The following tables summarize the commercial availability and specifications of various deuterated aminobutyric acid products.

Table 1: Commercial Availability of Deuterated γ-Aminobutyric Acid (GABA)

| Product Name | Degree of Deuteration | Isotopic Purity (atom % D) | Chemical Purity | Supplier(s) |

| γ-Aminobutyric acid-2,2-d2 | d2 | ≥ 98% | ≥ 98% | Sigma-Aldrich, CDN Isotopes |

| γ-Aminobutyric acid-d6 | d6 | ≥ 97% | ≥ 98% | Sigma-Aldrich, MedChemExpress, LGC Standards, Toronto Research Chemicals |

| γ-Aminobutyric acid-2,2,3,3,4,4-d6 | d6 | ≥ 97% | Not specified | Sigma-Aldrich |

Table 2: Commercial Availability of Deuterated α- and β-Aminobutyric Acid

| Product Name | Degree of Deuteration | Isotopic Purity (atom % D) | Chemical Purity | Supplier(s) |

| D(-)-2-Aminobutyric acid-d6 | d6 | Not specified | Not specified | MedChemExpress |

| DL-β-Aminobutyric acid | Not deuterated | N/A | Not specified | Spectrum Chemical, The Lab Depot |

Note: The availability and specifications of these products are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Key Applications in Research and Drug Development

Deuterated aminobutyric acids are valuable tools in a variety of research and development applications, primarily due to the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes, making these compounds useful for:

-

Metabolic Studies: Tracing the metabolic fate of aminobutyric acid in vivo and in vitro. The increased mass of the deuterated compounds allows for their distinction from their endogenous, non-deuterated counterparts using mass spectrometry.[1]

-

Pharmacokinetic (PK) Studies: Improving the metabolic stability and bioavailability of drug candidates.[2] Deuteration at metabolically vulnerable positions can slow down enzymatic degradation, leading to a longer half-life and improved therapeutic profile.[2]

-

Internal Standards in Analytical Chemistry: Serving as ideal internal standards for the quantification of endogenous aminobutyric acid in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3][4][5][6][7][8][9] The co-elution of the deuterated standard with the analyte of interest allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

-

Enzymatic Mechanism and Kinetic Isotope Effect Studies: Investigating the mechanisms of enzymes involved in aminobutyric acid metabolism, such as GABA transaminase.[10] The kinetic isotope effect observed upon deuteration can provide insights into the rate-limiting steps of enzymatic reactions.[10]

-

Neurotransmission Research: Studying the role of GABA, a major inhibitory neurotransmitter, in the central nervous system.[11][12]

Experimental Protocols

This section provides detailed methodologies for the quantification of GABA in biological samples using deuterated internal standards and an overview of a synthetic route for preparing deuterated GABA.

Quantification of GABA in Biological Fluids by LC-MS/MS

This protocol describes a common method for the analysis of GABA in plasma or cerebrospinal fluid (CSF) using a deuterated GABA internal standard (e.g., GABA-d2 or GABA-d6).

3.1.1. Materials and Reagents

-

GABA analytical standard

-

Deuterated GABA internal standard (e.g., GABA-d2 or GABA-d6)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (plasma, CSF)

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Sample Preparation [6][8]

-

Protein Precipitation: To 100 µL of plasma or CSF in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the deuterated GABA internal standard at a known concentration (e.g., 200 ng/mL).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Dilution (Optional): Depending on the expected concentration of GABA, the supernatant can be further diluted with the mobile phase.

-

Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis [6]

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like GABA.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 90% B) and gradually decreases to elute the polar analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

GABA: e.g., m/z 104 -> 87

-

GABA-d2: e.g., m/z 106 -> 89

-

GABA-d6: e.g., m/z 110 -> 93

-

-

Data Analysis: Quantify GABA concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

-

Quantification of GABA in Tissue Homogenates by GC-MS

This protocol outlines a general procedure for the analysis of GABA in brain tissue using a deuterated internal standard. Derivatization is necessary to make GABA volatile for GC analysis.

3.2.1. Materials and Reagents

-

GABA analytical standard

-

Deuterated GABA internal standard (e.g., GABA-d6)

-

Tissue homogenizer

-

Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Solvent (e.g., pyridine)

-

GC-MS system

3.2.2. Sample Preparation [1]

-

Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

-

Internal Standard Spiking: Add a known amount of deuterated GABA internal standard to the homogenate.

-

Deproteinization: Precipitate proteins using an appropriate method (e.g., addition of a solvent like methanol (B129727) or perchloric acid).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant containing GABA.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., MSTFA in pyridine) and heat at a specific temperature (e.g., 60-80°C) for a defined time to form the trimethylsilyl (B98337) (TMS) derivative of GABA.

3.2.3. GC-MS Analysis [1]

-

Gas Chromatography (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Injection Mode: Splitless injection.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

-

Monitored Ions: Select specific ions for the derivatized GABA and its deuterated internal standard for quantification.

-

Data Analysis: Quantify GABA based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

General Synthetic Route for Deuterated γ-Aminobutyric Acid

A common method for the synthesis of deuterated GABA involves the alkylation of diethyl cyanomalonate followed by a series of functional group transformations where deuterium can be selectively introduced.[13]

3.3.1. Synthetic Scheme Overview [13]

-

Alkylation: Diethyl cyanomalonate is alkylated with ethyl bromoacetate (B1195939) to form a highly functionalized intermediate.

-

Deethoxycarbonylation and Ester Hydrolysis: The intermediate undergoes deethoxycarbonylation and ester hydrolysis. Deuterium can be introduced at the α-position by performing this step in D₂O.

-

Nitrile Reduction: The nitrile group is reduced to an amine. Deuterium can be introduced at the γ-position by using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

This synthetic strategy allows for the selective incorporation of deuterium at different positions of the GABA molecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the GABA shunt pathway and a typical experimental workflow for the quantification of GABA using a deuterated internal standard.

GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It is the primary route for GABA synthesis and degradation in the brain.[14][15]

Caption: The GABA Shunt Pathway in relation to the TCA Cycle.

Experimental Workflow for GABA Quantification

This workflow outlines the key steps involved in quantifying GABA in a biological sample using a deuterated internal standard.

Caption: Workflow for GABA quantification using a deuterated standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. jsyx.magtechjournal.com [jsyx.magtechjournal.com]

- 10. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA receptors in brain development, function, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-Abu-OH-d6: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

H-DL-Abu-OH-d6 is the deuterium-labeled version of H-DL-Abu-OH, also known as DL-2-Aminobutyric acid. The primary difference is the substitution of six hydrogen atoms with deuterium, resulting in a higher molecular weight. This isotopic labeling makes it a valuable tool in various analytical techniques.

| Property | Value (this compound) | Value (H-DL-Abu-OH) | Reference |

| Molecular Formula | C4H3D6NO2 | C4H9NO2 | N/A |

| Molecular Weight | 109.16 g/mol | 103.12 g/mol | N/A |

| CAS Number | 350820-17-6 | 2835-81-6 | N/A |

| Appearance | Solid, White to off-white | Solid, White to off-white | [1][2] |

| Melting Point | Not available | 291 °C (decomposes) | [] |

| Boiling Point | Not available | 215.2 ± 23.0 °C (Predicted) | [] |

| Solubility | Not available | Water: 50 mg/mL (requires sonication) | [4][5] |

Safety and Handling

As a specific Safety Data Sheet for this compound is not available, the following information is based on the SDS for the non-deuterated form, DL-2-Aminobutyric acid. The deuterated form is expected to have a similar toxicological profile.

Hazard Identification

DL-2-Aminobutyric acid is generally not classified as a hazardous substance.[6][7] However, some suppliers indicate that it may be irritating to the eyes, respiratory system, and skin.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Flush eyes with water as a precaution.[7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound. This includes:

| PPE | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Not required under normal conditions of use. If dust is generated, a NIOSH-approved respirator may be necessary. |

Storage and Stability

This compound is stable under recommended storage conditions.[7]

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols and Applications

Deuterated amino acids like this compound are primarily used as internal standards in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as tracers in metabolic studies.[8]

Use as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of a target analyte (non-deuterated 2-aminobutanoic acid) in a biological sample.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (internal standard) of known concentration in a suitable solvent (e.g., water or methanol).

-

Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant concentration of the internal standard.

-

-

Sample Preparation:

-

To the biological sample (e.g., plasma, cell lysate), add a known amount of the this compound internal standard solution.

-

Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation, solid-phase extraction).

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Significance and Metabolic Pathways

(S)-2-Aminobutanoic acid, the enantiomer of which is present in H-DL-Abu-OH, can be produced in some organisms through a heterologous biosynthetic pathway starting from the endogenous amino acid L-threonine.[9] This pathway is of interest for the biotechnological production of precursors for pharmaceuticals like the anti-tuberculosis drug ethambutol.[9]

Biosynthesis of (S)-2-Aminobutanoic Acid

The biosynthesis involves two key enzymatic steps:

-

Deamination of L-threonine: L-threonine is converted to 2-ketobutyric acid.[9]

-

Reductive Amination: 2-ketobutyric acid is then aminated to form (S)-2-aminobutanoic acid.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. longdom.org [longdom.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. benchchem.com [benchchem.com]

- 9. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-Abu-OH-d6: Physical and Chemical Properties, Experimental Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated amino acid H-DL-Abu-OH-d6 (DL-2-Aminobutyric-d6 acid). It also details relevant experimental protocols for its use and explores its role in biological pathways, offering valuable insights for researchers in metabolic studies, drug development, and proteomics.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid DL-alpha-aminobutyric acid. The replacement of six hydrogen atoms with deuterium (B1214612) allows for its use as a tracer in metabolic research and as an internal standard for mass spectrometry-based quantification.[1] While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, H-DL-Abu-OH, provide a strong reference point.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analog.

| Property | This compound | Data Source |

| Molecular Formula | C4H3D6NO2 | [2] |

| Molecular Weight | 109.16 g/mol | [2] |

| CAS Number | 350820-17-6 | [2] |

| Chemical Purity | 98% | [3] |

| Property | H-DL-Abu-OH (Non-deuterated) | Data Source |

| Molecular Formula | C4H9NO2 | |

| Molecular Weight | 103.12 g/mol | |

| CAS Number | 2835-81-6 | |

| Melting Point | 291 °C (decomposes) | |

| Boiling Point | 215.2 °C (predicted) | [] |

| Density | 1.23 g/cm³ | [] |

| Solubility in Water | 210 g/L | [5] |

| Appearance | White crystalline powder | [] |

| Storage Temperature | Room temperature | [6] |

Experimental Protocols

Deuterated amino acids like this compound are invaluable tools in a variety of experimental settings. Below are detailed methodologies for key applications.

General Protocol for Metabolic Labeling and Proteomic Analysis

This workflow outlines the use of this compound for tracking protein turnover and relative protein quantification.

Caption: A typical workflow for a metabolic labeling experiment using this compound.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest under standard conditions to the desired confluency.

-

Replace the standard growth medium with a specially formulated medium containing this compound at a known concentration. The other amino acid concentrations should be kept constant.

-

Incubate the cells for a specific period to allow for the incorporation of the deuterated amino acid into newly synthesized proteins. The duration of incubation will depend on the protein turnover rate and the experimental goals.

-

-

Protein Extraction and Digestion:

-

After the labeling period, harvest the cells and lyse them using a suitable buffer to extract the total protein content.

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

Digest the protein extract into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect both the unlabeled (light) and the deuterium-labeled (heavy) peptides. The mass shift of +6 Da for peptides containing this compound allows for their differentiation.

-

-

Data Analysis:

-

Utilize proteomics software to identify the peptides and quantify the relative abundance of the light and heavy forms. This information can be used to determine the rate of protein synthesis and degradation.

-

Use as an Internal Standard for Quantification

This compound can be used as an internal standard for the accurate quantification of endogenous alpha-aminobutyric acid in biological samples.

Caption: Using this compound as an internal standard for accurate quantification.

Methodology:

-

A known amount of this compound is added to the biological sample (e.g., plasma, cell lysate) at the beginning of the sample preparation process.

-

The sample is then processed to extract the amino acids.

-

The extract is analyzed by LC-MS or GC-MS.

-

The endogenous (unlabeled) alpha-aminobutyric acid and the deuterated internal standard are detected.

-

The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the exact concentration of the endogenous alpha-aminobutyric acid, correcting for any sample loss during preparation and analysis.[1]

Biological Significance and Signaling Pathways

Alpha-aminobutyric acid (AABA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It is, however, a metabolite involved in various cellular processes. It is important to distinguish alpha-aminobutyric acid from its isomer, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter.[7]

Biosynthesis and Metabolic Connections

The primary route for the biosynthesis of alpha-aminobutyric acid is through the transamination of oxobutyrate, a key intermediate in the metabolic pathway of several essential amino acids.[8]

Caption: The metabolic origin of alpha-aminobutyric acid.

Recent research has also shed light on the immunomodulatory role of alpha-aminobutyric acid. Studies have shown that it can influence macrophage polarization and may play a role in constraining inflammatory diseases.[9] Specifically, AABA has been observed to affect metabolic pathways such as glycolysis and oxidative phosphorylation in macrophages.[9]

The use of this compound in metabolic studies can help to further elucidate the intricate connections between amino acid metabolism and immune cell function, potentially leading to the identification of new therapeutic targets for inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-2-AMINOBUTYRIC-D6 ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. DL-2-Aminobutyric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [isotope.com]

- 5. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. GABA - Wikipedia [en.wikipedia.org]

- 8. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 9. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-DL-Abu-OH-d6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics and drug development, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise results. These standards are essential for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection. H-DL-Abu-OH-d6, the deuterated form of DL-2-aminobutyric acid, serves as an excellent internal standard for the quantification of its non-labeled counterpart and other small molecule analytes. Its chemical properties are nearly identical to the native compound, but its increased mass allows it to be distinguished by the mass spectrometer. This document provides detailed application notes and protocols for the effective use of this compound in LC-MS/MS workflows.

Analyte Information

| Property | Value |

| Compound Name | This compound |

| Full Chemical Name | DL-2-Aminobutyric-d6 acid |

| Chemical Formula | C₄H₃D₆NO₂ |

| Molecular Weight | 109.16 g/mol |

| CAS Number | 350820-17-6 |

| Appearance | White solid |

| Purity | ≥95% |

| Storage | Sealed in a dry environment at 2-8°C |

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. This stable isotope-labeled internal standard (SIL-IS) acts as a surrogate for the analyte of interest. Because the SIL-IS is chemically identical to the analyte, it experiences the same physical and chemical variations throughout sample preparation, chromatographic separation, and ionization in the mass spectrometer's source. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, it is possible to accurately quantify the analyte, as this ratio remains constant regardless of sample losses or variations in instrument response.

Experimental Protocols

Preparation of Stock and Working Solutions

1. Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve it in 1 mL of methanol (B129727) or a solvent compatible with your analytical method.

-

Vortex the solution until the compound is fully dissolved.

-

Store the stock solution at -20°C.

2. Internal Standard Working Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution with the appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water) to achieve the desired final concentration for spiking into samples. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve of the analyte.

Sample Preparation from Plasma

This protocol provides a general guideline for the extraction of small molecule analytes from plasma samples.

1. Materials:

-

Plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN) with 0.1% formic acid (FA) (precipitation solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Protocol: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add a specific volume of the this compound internal standard working solution to each sample, quality control (QC), and calibration standard. d. Add 200 µL of ice-cold ACN with 0.1% FA to precipitate proteins. e. Vortex the mixture vigorously for 30 seconds. f. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. h. Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Development

The following parameters provide a starting point for developing a quantitative method for DL-2-aminobutyric acid using this compound as an internal standard. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1x100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute the analyte. A typical gradient might be a 10-minute run with a decrease to 40% B, followed by re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 - 10 µL |

Mass Spectrometry (MS) Parameters:

Mass spectrometry parameters, especially the Multiple Reaction Monitoring (MRM) transitions, need to be optimized for the specific instrument being used. The following are predicted transitions based on the structure of DL-2-aminobutyric acid and its deuterated analog.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DL-2-Aminobutyric Acid | 104.1 | 58.1 | Optimize (e.g., 10-20) |

| This compound (IS) | 110.1 | 62.1 | Optimize (e.g., 10-20) |

Note: The fragmentation of aminobutyric acid typically involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain. The d6 labeling on the ethyl group will result in a corresponding mass shift in the product ion.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte (DL-2-aminobutyric acid) and a constant concentration of the internal standard (this compound).

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-